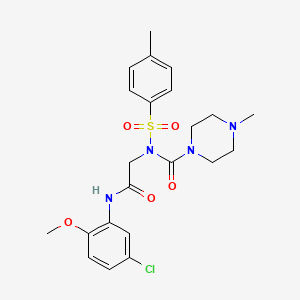
7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is a chemical compound with the molecular formula C17H21N5O3. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is determined by its molecular formula, C17H21N5O3. The structure is likely to include a purine ring, given the presence of a purine in the name of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione include its molecular weight, which is 343.387. Other properties such as melting point, boiling point, and density could not be found in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Fused Pyranones
Research by Ornik et al. (1990) focused on the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones, including derivatives similar to 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione, to synthesize fused pyranones. This study is significant in exploring the potential for creating complex organic compounds that could have various applications in pharmaceuticals and material sciences (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Precursors of Purine Analogs
Alves et al. (1994) describe a process involving the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, serving as important precursors for purine analogs. The methodology and compounds explored in this research are relevant to the synthesis of compounds structurally similar to 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione, which might be applied in the development of new pharmaceuticals (Alves, Proença, & Booth, 1994).
Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives
Ribeiro et al. (2009) investigated the synthesis of 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides, indicating a method that might be adaptable for synthesizing derivatives of 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione. Such compounds can have applications in medicinal chemistry, particularly in designing drugs with specific biological activities (Ribeiro, Carvalho, & Proença, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-13-12(14(23)19-16(20)24)21(10-11-6-3-2-4-7-11)15(18-13)17-8-5-9-22/h2-4,6-7,22H,5,8-10H2,1H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLGQIHKQPYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)

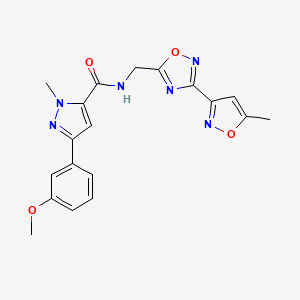
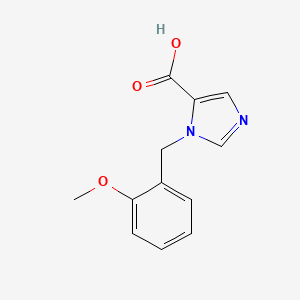

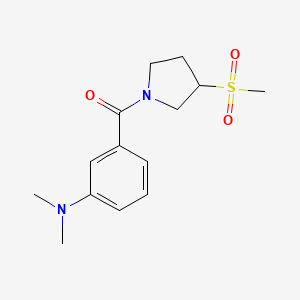
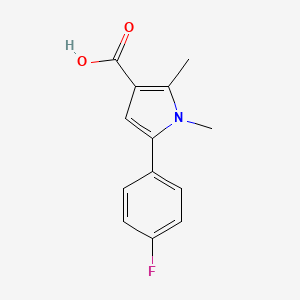
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
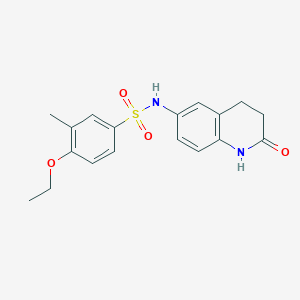
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
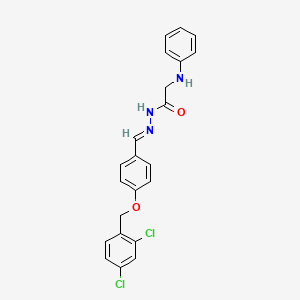

![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
